Diisopentyl oxalate is an organic compound classified as an ester, formed from the reaction of oxalic acid and isopentyl alcohol. It is recognized for its potential applications in various fields, particularly as a fuel additive due to its ability to improve cetane numbers in diesel fuels. This compound is also studied for its possible roles in chemical synthesis and as a solvent in organic reactions.
Diisopentyl oxalate can be derived from natural sources or synthesized through chemical reactions. Its synthesis often involves the esterification process, where oxalic acid reacts with isopentyl alcohol under specific conditions, typically using a catalyst to facilitate the reaction.
Diisopentyl oxalate belongs to the class of organic esters, specifically oxalate esters. It is characterized by its molecular structure that includes two isopentyl groups attached to an oxalate moiety. The systematic name for this compound reflects its chemical composition and functional groups.
The synthesis of diisopentyl oxalate can be achieved through several methods, including:
The typical procedure involves mixing equimolar amounts of oxalic acid and isopentyl alcohol, adding the chosen catalyst, and heating the mixture under reflux conditions. The reaction time may vary but generally lasts several hours to ensure complete conversion of reactants into the desired ester.
Diisopentyl oxalate can undergo several chemical reactions typical for esters:
The hydrolysis reaction can be represented as follows:
The mechanism by which diisopentyl oxalate acts as a cetane number improver involves enhancing combustion characteristics in diesel engines. When added to diesel fuel, it helps improve ignition quality by reducing ignition delay times.
Research indicates that incorporating diisopentyl oxalate into diesel formulations can lead to improved combustion efficiency and reduced emissions, making it a valuable additive in fuel technology .
Relevant data on these properties can be found in various chemical databases and publications focusing on organic compounds.
Diisopentyl oxalate has several scientific uses:
Research continues to explore additional applications within industrial chemistry and materials science, highlighting its versatility as an ester compound .
Diisopentyl oxalate (CAS No. 2051-00-5) is the diester of oxalic acid and isopentanol (3-methylbutan-1-ol). Its systematic IUPAC name is di(3-methylbutyl) oxalate, reflecting the branched-chain alkyl groups derived from isopentanol. The molecular formula is C₁₂H₂₂O₄, with a molecular weight of 230.30 g/mol. The structural features include two oxalate carbonyl groups and two ester linkages bonded to isopentyl chains, each containing a tertiary carbon (isopropyl moiety). The canonical SMILES notation is O=C(OCCC(C)C)C(=O)OCCC(C)C, and the InChI key is HCUOPEBHVAVNIE-UHFFFAOYSA-N [5] [7].
Key physicochemical properties are summarized below, though experimental data for diisopentyl oxalate is limited compared to simpler oxalate esters like dimethyl oxalate.
Table 1: Physicochemical Properties of Diisopentyl Oxalate
Property | Value/Description |
---|---|
Molecular Weight | 230.30 g/mol |
Physical State | Presumed liquid (based on analogs) |
Solubility | Low in water; high in organic solvents (e.g., ethanol, THF) |
Melting Point | Not reported (analog: dipropyl oxalate melts at -20°C) |
Stability | Hydrolyzes under acidic/basic conditions; sensitive to moisture |
Spectroscopy:
Chromatography:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8